molecular formula C13H12N2O5 B11091218 (5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-(3-hydroxy-4-methoxybenzylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11091218
M. Wt: 276.24 g/mol
InChI Key: XOYRDCNYUNAUQB-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE is a complex organic compound with a unique structure that includes a pyrimidine ring and a hydroxy-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 1-methylbarbituric acid under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the methylene group would yield a methyl group .

Scientific Research Applications

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol

Uniqueness

5-[(Z)-1-(3-HYDROXY-4-METHOXYPHENYL)METHYLIDENE]-1-METHYL-2,4,6(1H,3H)-PYRIMIDINETRIONE is unique due to its specific structural features, such as the combination of a pyrimidine ring with a hydroxy-methoxyphenyl group. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C13H12N2O5

Molecular Weight

276.24 g/mol

IUPAC Name

(5Z)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C13H12N2O5/c1-15-12(18)8(11(17)14-13(15)19)5-7-3-4-10(20-2)9(16)6-7/h3-6,16H,1-2H3,(H,14,17,19)/b8-5-

InChI Key

XOYRDCNYUNAUQB-YVMONPNESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)O)/C(=O)NC1=O

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OC)O)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.